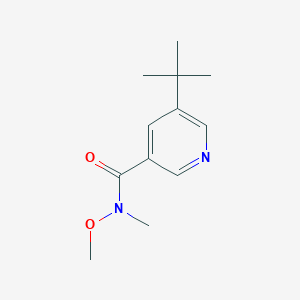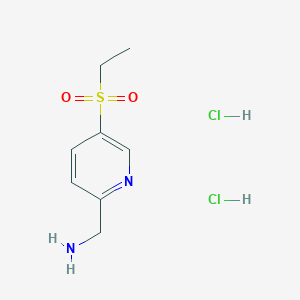![molecular formula C6H3BrIN3 B13663750 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively. It has a molecular formula of C6H3BrIN3 and a molecular weight of 323.92 g/mol . Pyrazolo[1,5-a]pyrimidines are known for their significant photophysical properties and have been widely studied for their applications in medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. This method includes a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . The reaction is often carried out under microwave-assisted conditions, which significantly reduces the reaction time and improves the yield. This methodology is distinguished by its operational simplicity, broad substrate scope, and pot-economy .
Analyse Des Réactions Chimiques
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Cyclocondensation Reactions: These reactions are used in the synthesis of the compound itself and its derivatives.
Common reagents used in these reactions include β-enaminones, NH-5-aminopyrazoles, and various electrophilic reagents . The major products formed from these reactions are typically functionalized pyrazolo[1,5-a]pyrimidines with diverse applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is believed to play a significant role .
Comparaison Avec Des Composés Similaires
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: This compound has similar substitution patterns but different functional groups, leading to variations in its chemical and biological properties.
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: This compound has a different substitution pattern, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and biological activities .
Propriétés
Formule moléculaire |
C6H3BrIN3 |
|---|---|
Poids moléculaire |
323.92 g/mol |
Nom IUPAC |
7-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H |
Clé InChI |
WLJDODLQSFQVBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=C(C=N2)I)N=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)



![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)





![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)



